Cas no 1368101-33-0 (6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 6-Methyl-7-azaindole-2-carboxylic acid
- SCHEMBL25232378
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-methyl-
- DTXSID30856875
- AMY33982
- AKOS022173958
- SB14338
- 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid
- SY098165
- AS-51460
- P12728
- DB-383818
- MFCD20259327
- CS-0050169
- 1368101-33-0
-
- MDL: MFCD20259327
- Inchi: 1S/C9H8N2O2/c1-5-2-3-6-4-7(9(12)13)11-8(6)10-5/h2-4H,1H3,(H,10,11)(H,12,13)
- InChI Key: YIUGSBDKPPYNNE-UHFFFAOYSA-N
- SMILES: OC(C1=CC2=CC=C(C)N=C2N1)=O
Computed Properties
- Exact Mass: 176.05900
- Monoisotopic Mass: 176.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 66Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 414.9±40.0 °C at 760 mmHg
- Flash Point: 204.7±27.3 °C
- PSA: 65.98000
- LogP: 1.56950
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1395-500 MG |
6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1368101-33-0 | 97% | 500MG |
¥ 1,920.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1395-1 G |
6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1368101-33-0 | 97% | 1g |
¥ 2,877.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1395-5 G |
6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1368101-33-0 | 97% | 5g |
¥ 8,639.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1395-10 G |
6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1368101-33-0 | 97% | 10g |
¥ 13,827.00 | 2021-05-07 | |
| Chemenu | CM106721-1g |
6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1368101-33-0 | 95%+ | 1g |
$1199 | 2021-08-06 | |
| Alichem | A029189016-1g |
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1368101-33-0 | 95% | 1g |
612.70 USD | 2021-06-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M173705-500mg |
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1368101-33-0 | 97% | 500mg |
¥10506.90 | 2023-09-01 | |
| TRC | M324613-10mg |
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid |
1368101-33-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M324613-50mg |
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid |
1368101-33-0 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M324613-100mg |
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid |
1368101-33-0 | 100mg |
$ 250.00 | 2022-06-04 |
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Suppliers
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Introduction to 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS No. 1368101-33-0)
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1368101-33-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyridine class, a structural motif known for its broad biological activity and utility in drug development. The presence of a carboxylic acid functional group at the 2-position and a methyl substituent at the 6-position contributes to its unique chemical properties and potential pharmacological applications.
The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The structural framework of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid provides a versatile platform for further derivatization, enabling the synthesis of novel analogs with enhanced binding affinity and selectivity. Recent studies have highlighted the importance of this scaffold in developing small-molecule inhibitors that modulate key biological pathways.
In the context of contemporary drug discovery, 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has been explored for its potential as a precursor in the synthesis of bioactive compounds. Its carboxylic acid moiety allows for facile functionalization via esterification, amidation, or coupling reactions, facilitating the creation of libraries of derivatives for high-throughput screening. Such approaches are increasingly employed in academic and industrial settings to identify lead compounds with therapeutic potential.
One notable application of derivatives derived from 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is in the development of kinase inhibitors. Pyrrolopyridine-based molecules have shown promise in targeting aberrant signaling pathways involved in cancer progression. For instance, recent research has demonstrated that certain analogs of this compound exhibit inhibitory activity against tyrosine kinases, which are critical enzymes in cellular communication and proliferation. The structural features of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid contribute to its ability to interact with these targets, making it a valuable building block in oncology research.
Another area where this compound has been investigated is in the modulation of neurotransmitter receptors. The pyrrolopyridine core is structurally reminiscent of natural products that interact with receptors in the central nervous system. Preliminary studies suggest that derivatives of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid may have potential applications in treating neurological disorders by modulating receptor activity. These findings underscore the versatility of this scaffold and its relevance to emerging therapeutic strategies.
The synthetic accessibility of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid also contributes to its appeal in drug discovery programs. Efficient synthetic routes have been developed that allow for scalable production of this compound and its derivatives. These methods often involve multi-step organic transformations starting from readily available precursors, such as pyrrole and pyridine derivatives. The ability to produce this compound reliably and cost-effectively is crucial for both academic research and industrial applications.
In conclusion, 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS No. 1368101-33-0) represents a promising scaffold for the development of novel bioactive molecules. Its unique structural features and functional groups make it suitable for diverse applications in pharmaceutical research, particularly in oncology and neurology. As our understanding of biological pathways continues to evolve, compounds like 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid will remain integral to the discovery and development of next-generation therapeutics.
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